(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
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Description
(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride, commonly known as Tert-butylaminoethylamine hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Synthesis and Properties
(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride has been involved in studies related to the synthesis and properties of new compounds. For instance, Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from various amines and diamines, including 2-methylpropan-1-amine and its chiral counterparts (Pařík & Chlupatý, 2014).
Spectroscopic Studies
Two-dimensional near-infrared correlation spectroscopy has been used to study the temperature-induced changes in hydrogen bonding of compounds related to 2-methylpropan-2-ol in the pure liquid phase, shedding light on molecular dynamics and interactions (Czarnecki, Czarnik-Matusewicz, Ozaki, & Iwahashi, 2000).
Enantiomer Separation
Kamal, Khanna, and Krishnaji (2007) focused on the enzymatic resolution of racemic compounds to obtain optically pure substances, including derivatives of 2-methylpropan-1-amine, which are crucial for synthesizing pharmaceutical products like (R)-GABOB and (R)-Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Catalytic Applications
Greenhow (1977) discussed the use of compounds like 2-methylpropan-2-ol in catalytic thermometric titration of bases, highlighting the role of such compounds in analytical chemistry (Greenhow, 1977).
properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(9)5-6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSLPGLFEQVYIA-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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